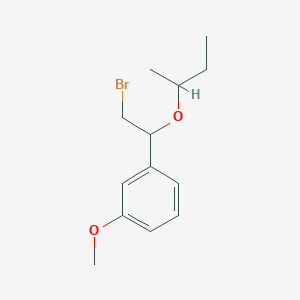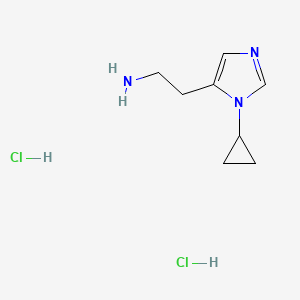
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is known for its versatility and is used in various scientific research applications, including drug discovery and development, as well as the study of biological processes and molecular interactions .
Vorbereitungsmethoden
The synthesis of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride can be achieved through several methods. Common synthetic routes for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . Industrial production methods often involve the use of alpha halo-ketones and amino nitriles under controlled reaction conditions .
Analyse Chemischer Reaktionen
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme interactions and molecular pathways. In medicine, it is investigated for its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities . Additionally, it is used in the development of new drugs and in the study of biological processes.
Wirkmechanismus
The mechanism of action of 2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2-(1-cyclopropyl-1H-imidazol-5-yl)ethan-1-amine dihydrochloride is unique due to its specific structure and properties. Similar compounds include other imidazole derivatives such as 2-(1H-imidazol-5-yl)ethan-1-amine and 2-(1H-imidazol-4-yl)ethan-1-amine . These compounds share some chemical and biological properties but differ in their specific applications and effects.
Eigenschaften
Molekularformel |
C8H15Cl2N3 |
|---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
2-(3-cyclopropylimidazol-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c9-4-3-8-5-10-6-11(8)7-1-2-7;;/h5-7H,1-4,9H2;2*1H |
InChI-Schlüssel |
IKTWNZZEYWXYSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=NC=C2CCN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


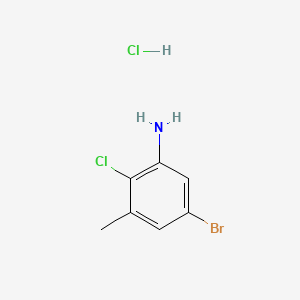
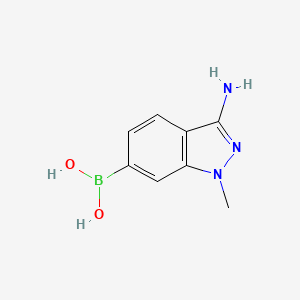


![Potassium [4-chloro-2-(methoxycarbonyl)phenyl]trifluoroboranuide](/img/structure/B13479690.png)

![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

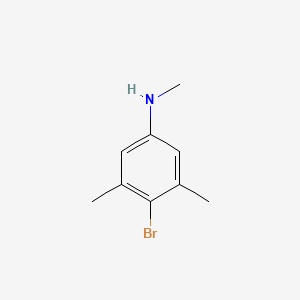

![Lithium(1+) 6-phenyl-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B13479720.png)
![Methyl 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylate hydrochloride](/img/structure/B13479726.png)
![Methyl 2-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13479732.png)
